7-(Difluoromethyl)-2-methyl-5-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
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Overview
Description
7-(Difluoromethyl)-2-methyl-5-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential biological activities. This compound belongs to the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse pharmacological properties, including antibacterial, antifungal, and antitumor activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Difluoromethyl)-2-methyl-5-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. The reaction is carried out in acetic acid, leading to the formation of the desired 7-difluoromethylpyrazolo[1,5-a]pyrimidine derivatives . When trifluoroacetic acid is used instead, 5-difluoromethylpyrazolo[1,5-a]pyrimidine derivatives are predominantly formed .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-(Difluoromethyl)-2-methyl-5-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the difluoromethyl and phenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
7-(Difluoromethyl)-2-methyl-5-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Due to its pharmacological properties, it is being investigated for potential therapeutic applications.
Industry: The compound’s unique structural features make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(Difluoromethyl)-2-methyl-5-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s biological activity, metabolic stability, and binding affinity to receptors . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
5-Difluoromethylpyrazolo[1,5-a]pyrimidine: Similar in structure but differs in the position of the difluoromethyl group.
7-Trifluoromethylpyrazolo[1,5-a]pyrimidine: Contains a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness
7-(Difluoromethyl)-2-methyl-5-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is unique due to the presence of the difluoromethyl group at the 7-position, which enhances its biological activity and metabolic stability compared to similar compounds .
Properties
Molecular Formula |
C15H17F2N3 |
---|---|
Molecular Weight |
277.31 g/mol |
IUPAC Name |
7-(difluoromethyl)-2-methyl-5-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C15H17F2N3/c1-9-3-5-11(6-4-9)12-8-13(15(16)17)20-14(18-12)7-10(2)19-20/h3-7,12-13,15,18H,8H2,1-2H3 |
InChI Key |
WDDIQTCHKILZSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(N3C(=CC(=N3)C)N2)C(F)F |
Origin of Product |
United States |
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